3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one
Overview
Description
3-(Hydroxymethyl)-6-methyl-1H-pyridazin-4-one is an organic compound with the chemical formula C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>. Let’s break down its key features:
- Molecular Formula : C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub>
- Structure : It contains a pyridazinone ring with a hydroxymethyl group (−CH<sub>2</sub>−OH) at position 3 and a methyl group (−CH<sub>3</sub>) at position 6.
Synthesis Analysis
The synthesis of 3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one involves several methods, including condensation reactions, cyclization, and functional group transformations. Researchers have explored both traditional organic synthesis and green chemistry approaches to obtain this compound.
Molecular Structure Analysis
The molecular structure of 3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one is crucial for understanding its properties and reactivity. The pyridazinone ring provides rigidity, while the hydroxymethyl group contributes to its solubility and potential interactions with other molecules.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as:
- Acid-Base Reactions : The hydroxymethyl group can act as a weak acid or base, influencing the compound’s behavior in different environments.
- Substitution Reactions : The methyl group may undergo substitution reactions, leading to modifications in the compound’s structure.
- Oxidation and Reduction Reactions : The pyridazinone ring can be oxidized or reduced, affecting its electronic properties.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point provides insights into its crystalline structure.
- Solubility : The hydroxymethyl group likely enhances water solubility.
- Stability : Investigating stability under different conditions is essential for practical applications.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on synthesizing and analyzing the structure of pyridazinone derivatives due to their significant pharmaceutical importance. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound related to pyridazinone derivatives, was achieved through a multi-step process involving dry dichloromethane (DCM), lutidine, and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in cold conditions. The compound was characterized using spectroscopic techniques and X-ray diffraction, demonstrating its crystallization in the monoclinic crystal system. Density functional theory (DFT) calculations and Hirshfeld surface analysis were also performed to understand its molecular interactions and energy frameworks (Sallam et al., 2021).
Corrosion Inhibition
A theoretical study using DFT calculations explored the inhibitory action of four substituted pyridazines, including variants similar to 3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one, on the corrosion of copper in nitric acid. This research highlights the potential application of these compounds in industrial settings to prevent metal corrosion. The study found that certain pyridazine derivatives act as effective corrosion inhibitors, supporting their application in corrosion protection technologies (Zarrouk et al., 2012).
Medicinal Chemistry
In the realm of medicinal chemistry, pyridazinone derivatives have been synthesized and characterized for their potential as iron chelators. This research aimed at designing ligands with high iron(III) affinity and low iron(II) affinity to address therapeutic needs. Although the synthesized compounds demonstrated some degree of efficacy, they were found unlikely to be optimized into useful therapeutic agents, indicating the complex challenges in drug development related to pyridazinone derivatives (Ma et al., 2014).
Herbicidal Activities
Exploring the herbicidal activities of pyridazinone derivatives, a study synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their bleaching and herbicidal activities. Certain compounds exhibited excellent herbicidal activities, highlighting the potential agricultural applications of pyridazinone derivatives in controlling weed growth and supporting crop protection (Xu et al., 2012).
Safety And Hazards
While no specific hazards are associated with this compound, standard safety precautions should be followed during handling, synthesis, and experimentation.
Future Directions
Researchers should explore the following aspects:
- Biological Activity : Investigate potential therapeutic applications.
- Derivatives : Synthesize derivatives to enhance specific properties.
- Computational Studies : Perform quantum mechanical calculations to understand electronic properties.
properties
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-pyridazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-2-6(10)5(3-9)8-7-4/h2,9H,3H2,1H3,(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWDTVPERYLLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304713 | |
Record name | NSC166903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-6-methyl-1,4-dihydropyridazin-4-one | |
CAS RN |
17417-50-4 | |
Record name | NSC166903 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC166903 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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